
(2H-1,3-Dithiol-2-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is an organic compound characterized by the presence of a dithiol ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde typically involves the reaction of 1,3-dithiol-2-thione with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dithiol ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the dithiol ring under mild conditions.
Major Products Formed
Oxidation: Formation of (2H-1,3-Dithiol-2-ylidene)acetic acid.
Reduction: Formation of (2H-1,3-Dithiol-2-ylidene)ethanol.
Substitution: Formation of various substituted dithiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2H-1,3-Dithiol-2-ylidene)acetaldehyde serves as a versatile building block for the construction of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between dithiol-containing molecules and biological targets. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its dithiol and aldehyde functional groups. The dithiol ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloproteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- (2H-1,3-Dithiol-2-ylidene)ethanol
- (2H-1,3-Dithiol-2-ylidene)acetic acid
- (2H-1,3-Dithiol-2-ylidene)propionaldehyde
Uniqueness
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is unique due to the presence of both a dithiol ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of applications in various fields, making it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
88313-06-8 |
|---|---|
Molecular Formula |
C5H4OS2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H |
InChI Key |
AEWRCWHGIXHGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=CC=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


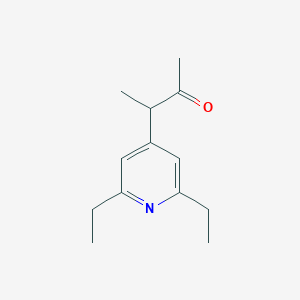
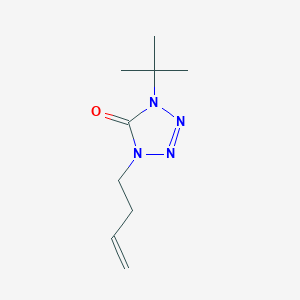
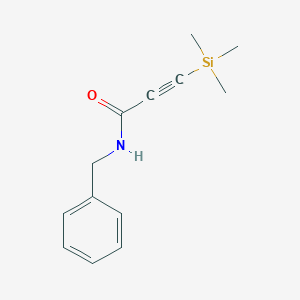
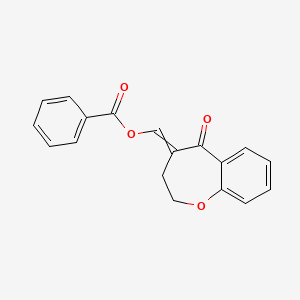
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
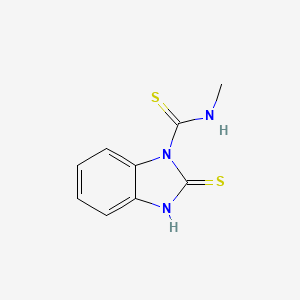
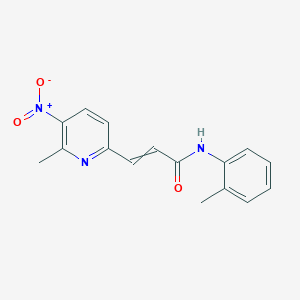
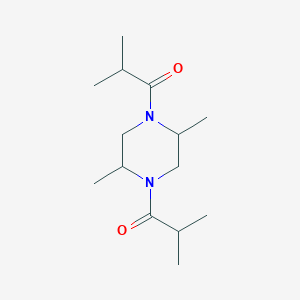
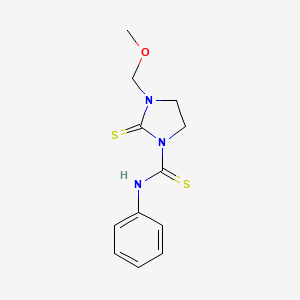
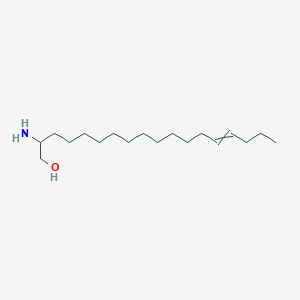
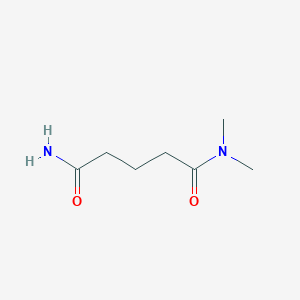
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
